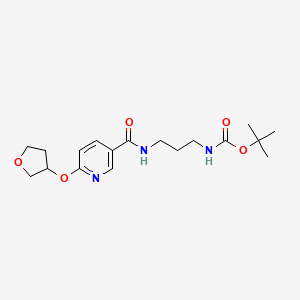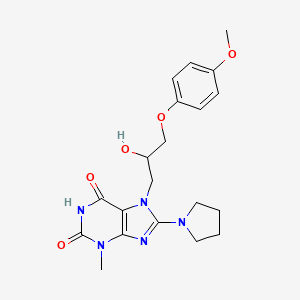![molecular formula C15H11N3O3S B2996480 N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide CAS No. 920161-50-8](/img/structure/B2996480.png)
N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide” is a compound that contains a benzothiazole ring. Benzothiazole derivatives have been found to exhibit a wide range of properties and applications . They have been used in the synthesis of anti-tubercular compounds and have shown potential in the development of new anti-HIV drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Chemical Reactions Analysis
Benzothiazole compounds can be used to construct fluorescent probes based on the mechanism of photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer, and aggregation-induced emission . The specific chemical reactions involving “this compound” are not detailed in the available resources.作用機序
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been shown to have anti-tubercular activity , suggesting they may affect pathways related to the growth and survival of M. tuberculosis.
Result of Action
tuberculosis , suggesting they may have bactericidal or bacteriostatic effects.
実験室実験の利点と制限
N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide has several advantages for lab experiments, including its availability, stability, and low toxicity. However, it also has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for the study of N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide. One area of research could involve the development of this compound-based drugs for the treatment of cancer, viral infections, and inflammation. Another area of research could involve the optimization of the synthesis method and the development of new derivatives with improved properties. Additionally, the potential use of this compound in material science could be further explored for the development of new materials with unique properties.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. Further research is needed to fully understand the potential of this compound and its derivatives for various applications.
合成法
N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide can be synthesized using various methods, including the reaction of 2-aminobenzenethiol with 4-hydroxybenzoyl chloride followed by the reaction with oxalyl chloride. Another method involves the reaction of 2-aminobenzenethiol with 4-hydroxybenzaldehyde followed by the reaction with oxalic acid. Both methods result in the formation of this compound as a white crystalline solid.
科学的研究の応用
N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In agriculture, this compound has been studied for its potential use as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
特性
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-(4-hydroxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-10-7-5-9(6-8-10)16-13(20)14(21)18-15-17-11-3-1-2-4-12(11)22-15/h1-8,19H,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDBRFVECIGIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

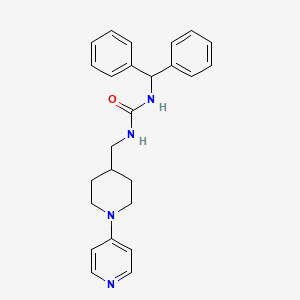
![2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2996399.png)
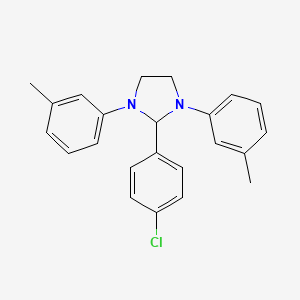
![4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B2996401.png)
![2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2996403.png)
![2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2996404.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2996405.png)
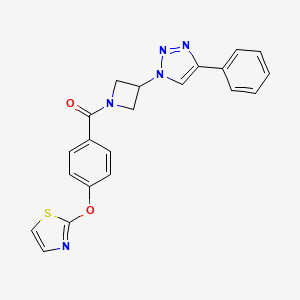
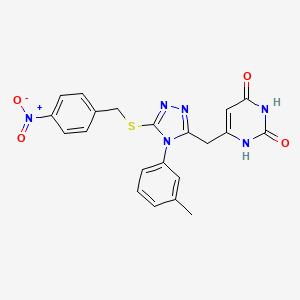

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2996412.png)
![N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2996414.png)
